5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. These structures are integral to a multitude of natural products and synthetic compounds with significant biological and industrial applications.
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol is a member of this extensive family. The presence of nitrogen, oxygen, and sulfur within its structure—in addition to carbon—classifies it as a multifaceted heterocyclic compound. The arrangement of these heteroatoms in the five-membered oxazole (B20620) ring, coupled with the reactive thiol group and the influential chlorophenyl moiety, provides a unique electronic and structural framework. This distinct architecture is a key reason for its investigation in various research contexts, as the interplay of these components can lead to novel chemical properties and reactivity.
Significance as a Member of the Oxazole Class
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science, as it is found in a wide array of biologically active compounds and functional materials. The oxazole core can engage in various non-covalent interactions, making it a valuable scaffold for designing molecules that can bind to biological targets like enzymes and receptors.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYNFLKUOROFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372525 | |
| Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49656-34-0 | |
| Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)-1,3-oxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5 4 Chlorophenyl 1,3 Oxazole 2 Thiol
Direct Synthesis Approaches for 1,3-Oxazole-2-thiols
The formation of the 1,3-oxazole-2-thiol ring system is typically achieved through cyclocondensation reactions that bring together the necessary atoms to form the five-membered ring.
A primary and established method for the synthesis of 5-substituted-1,3-oxazole-2-thiols involves the reaction of an α-haloketone with a source of thiocyanate (B1210189). This approach is analogous to the well-known Hantzsch thiazole (B1198619) synthesis. For the specific synthesis of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol, the precursor would be 2-halo-1-(4-chlorophenyl)ethanone, such as 2-bromo-1-(4-chlorophenyl)ethanone.
The reaction mechanism proceeds via initial nucleophilic attack by the thiocyanate ion (from a salt like potassium thiocyanate, KSCN) on the α-carbon of the ketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, where the oxygen of the carbonyl group attacks the carbon of the thiocyanate, followed by dehydration to yield the aromatic this compound ring. The compound exists in tautomeric equilibrium with its thione form, 5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione. uni.lu
Another related cyclization route is the Robinson-Gabriel synthesis, which utilizes 2-acylamino-ketones as starting materials that cyclize and dehydrate, often with the aid of reagents like sulfuric acid or phosphorus oxychloride, to form the oxazole (B20620) ring. wikipedia.org To generate the 2-thiol derivative, this synthesis could be adapted by using a thioacylamino-ketone precursor.
Information regarding the specific synthetic pathway for 1,3-oxazole-2-thiols involving glycolaldehyde (B1209225) derivatives and thiocyanates was not available in the reviewed literature.
Derivatization Strategies for this compound and Related Structures
The thiol group at the C2 position of the oxazole ring is the primary site for derivatization, behaving as a potent nucleophile. This allows for the introduction of a wide variety of substituents through S-substitution reactions, significantly expanding the chemical diversity of the parent compound.
The sulfur atom can readily react with various electrophiles to form stable carbon-sulfur bonds, leading to a diverse library of thioether derivatives.
S-alkylation is a fundamental derivatization strategy for this compound. This reaction involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent, typically an alkyl or benzyl (B1604629) halide. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. mdpi.com
The general reaction is as follows: this compound + Base + R-X → 2-(Alkylthio)-5-(4-chlorophenyl)-1,3-oxazole + HX + Base Salt
Where R-X represents an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride). This straightforward and high-yielding reaction allows for the attachment of various alkyl chains to the sulfur atom.
| Starting Thiol | Alkylating Agent (Electrophile) | Base | Solvent | General Conditions |
|---|---|---|---|---|
| 5-Aryl-1,3-azole-2-thiol | Methyl Iodide | KOH | Ethanol | Reflux |
| 5-Aryl-1,3-azole-2-thiol | Ethyl Bromoacetate | NaH | DMF | Stir at room temperature |
| 5-Aryl-1,3-azole-2-thiol | Benzyl Chloride | K₂CO₃ | Acetone | Reflux |
| 5-Aryl-1,3-azole-2-thiol | Chloroacetyl Chloride | Sodium Acetate | Acetone | Stir at room temperature |
For the formation of a sulfur-aryl bond (S-arylation), transition metal-catalyzed cross-coupling reactions are the state-of-the-art methodology. These reactions, such as the Buchwald-Hartwig amination-type coupling adapted for thiols, enable the connection of the thiol sulfur atom to an aryl or heteroaryl ring. nih.gov
This transformation typically employs a palladium or copper catalyst. A common catalytic system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a phosphine (B1218219) ligand (e.g., Xantphos, dppf) and a base (e.g., Cs₂CO₃, K₃PO₄). The reaction couples the oxazole-2-thiol with an aryl halide (iodide, bromide, or chloride) or triflate. Copper-catalyzed Ullmann-type reactions are also a viable alternative, often using a copper(I) source like CuI with a ligand such as phenanthroline or an amino acid. nih.gov
The general reaction is as follows: this compound + Ar-X + Base --[Catalyst/Ligand]--> 2-(Arylthio)-5-(4-chlorophenyl)-1,3-oxazole
This method provides access to a wide range of diaryl thioether derivatives that are otherwise difficult to synthesize.
| Catalyst Precursor | Ligand | Base | Solvent | Aryl Halide Type |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Aryl Bromide/Iodide |
| Pd₂(dba)₃ | dppf | K₃PO₄ | Toluene | Aryl Bromide/Triflate |
| CuI | L-proline | K₂CO₃ | DMSO | Aryl Iodide |
| CuI | Phenanthroline | K₃PO₄ | DMF | Aryl Bromide |
N-Substitution Reactions
The compound this compound exists in a tautomeric equilibrium with its thione form, 5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione. This thione tautomer possesses a reactive N-H bond within the heterocyclic ring, making it a prime site for N-substitution reactions. This reactivity is analogous to that observed in similar heterocyclic thiones, such as 5-substituted-1,3,4-oxadiazole-2-thiones.
The nitrogen atom can act as a nucleophile, particularly after deprotonation by a suitable base, to attack various electrophiles. This leads to the formation of a range of N-substituted derivatives. Common electrophilic reagents for this transformation include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reaction is typically carried out in an inert solvent in the presence of a base to facilitate the deprotonation of the ring nitrogen.
While specific studies on the N-substitution of this compound are not widely documented, the general reaction pathway can be exemplified as follows:
General Reaction Scheme for N-Substitution:
5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione + R-X (Electrophile) --[Base]--> 3-substituted-5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione + HX
The resulting derivatives are of interest in medicinal chemistry for exploring structure-activity relationships. Below is a table of potential N-substituted products based on this general reactivity.
| Electrophile (R-X) | Reagent Name | Resulting N-Substituent (R) | Product Name |
| CH₃I | Methyl Iodide | -CH₃ (Methyl) | 5-(4-chlorophenyl)-3-methyl-1,3-oxazol-2(3H)-thione |
| CH₃CH₂Br | Ethyl Bromide | -CH₂CH₃ (Ethyl) | 5-(4-chlorophenyl)-3-ethyl-1,3-oxazol-2(3H)-thione |
| C₆H₅CH₂Cl | Benzyl Chloride | -CH₂C₆H₅ (Benzyl) | 3-benzyl-5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione |
| CH₃COCl | Acetyl Chloride | -COCH₃ (Acetyl) | 3-acetyl-5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione |
Mannich Base Formation
The N-H group of the thione tautomer of this compound is also susceptible to aminomethylation via the Mannich reaction. This is a three-component condensation reaction involving formaldehyde, a primary or secondary amine, and the active hydrogen on the oxazole nitrogen atom. This reaction provides a straightforward route to a class of compounds known as Mannich bases, which are valuable in drug discovery.
The reaction proceeds by forming an electrophilic Eschenmoser-like salt from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the oxazole ring. Studies on related heterocyclic systems, such as 5-furan-2-yl organic-chemistry.orgneliti.comwikipedia.orgoxadiazole-2-thiol and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, have demonstrated that this reaction occurs efficiently, yielding the corresponding N-Mannich bases. mdpi.comnih.gov
General Reaction Scheme for Mannich Base Formation:
5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione + CH₂O (Formaldehyde) + R¹R²NH (Amine) → 3-((R¹R²N)methyl)-5-(4-chlorophenyl)-1,3-oxazol-2(3H)-thione + H₂O
This reaction is versatile, allowing for the introduction of a wide variety of amino groups, depending on the chosen primary or secondary amine.
| Amine (R¹R²NH) | Amine Name | Resulting Aminomethyl Group | Product Name |
| C₄H₈NH | Pyrrolidine | Pyrrolidin-1-ylmethyl | 5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3-oxazol-2(3H)-thione |
| C₅H₁₀NH | Piperidine | Piperidin-1-ylmethyl | 5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)-1,3-oxazol-2(3H)-thione |
| C₄H₁₀O(NH) | Morpholine | Morpholinomethyl | 5-(4-chlorophenyl)-3-(morpholinomethyl)-1,3-oxazol-2(3H)-thione |
| C₆H₅NH₂ | Aniline | (Phenylamino)methyl | 5-(4-chlorophenyl)-3-((phenylamino)methyl)-1,3-oxazol-2(3H)-thione |
Precursor Chemistry and Intermediate Transformations in Oxazole Synthesis
The synthesis of the core 5-(4-Chlorophenyl)-1,3-oxazole (B94280) ring system is fundamental to accessing the target thiol derivative. A prominent and versatile method for constructing 5-substituted oxazoles is the van Leusen Oxazole Synthesis. wikipedia.orgnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that provides two carbon atoms and the nitrogen atom of the oxazole ring. organic-chemistry.orgvarsal.com
The primary precursors for synthesizing the 5-(4-chlorophenyl)oxazole backbone via this method are:
4-Chlorobenzaldehyde : This provides the C4, C5, and the aryl substituent of the oxazole ring.
Tosylmethyl isocyanide (TosMIC) : This serves as a C2-N3 synthon.
The reaction is typically performed under basic conditions (e.g., using potassium carbonate) in a protic solvent like methanol. The mechanism involves several key intermediate transformations:
Deprotonation of TosMIC : The base removes a proton from the α-carbon of TosMIC, generating a nucleophilic anion.
Nucleophilic Addition : The TosMIC anion attacks the carbonyl carbon of 4-chlorobenzaldehyde.
Cyclization : The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline (B21484) ring intermediate (a 4-tosyl-4,5-dihydrooxazole). wikipedia.org
Elimination : The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization of the ring to yield the stable 5-(4-chlorophenyl)-1,3-oxazole product. wikipedia.org
This method is highly effective for preparing 5-aryl oxazoles from readily available aromatic aldehydes. nih.gov Once the 5-(4-chlorophenyl)-1,3-oxazole core is formed, further functionalization at the 2-position would be required to introduce the thiol group.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol, both ¹H-NMR and ¹³C-NMR spectra provide crucial data for structural assignment.
¹H-NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The protons on the 4-chlorophenyl ring typically appear as a set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the proton at the C4 position of the oxazole (B20620) ring is also expected. A key diagnostic signal is that of the proton on the nitrogen atom (N-H) of the thione tautomer, which is expected to appear at a very low field (downfield), often above 12 ppm, due to deshielding. researchgate.net In a closely related compound, (E)-5-(4-Chlorophenyl)-4-(2,4-dichlorobenzylideneamino)oxazole-2-thiol, this proton was observed as a singlet at δ 14.36 ppm in DMSO-d₆. beilstein-journals.org The absence of a signal in the typical S-H proton region (around 1.6-2.0 ppm) and the presence of this low-field N-H signal strongly support the predominance of the thione tautomer in solution. researchgate.net
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbons of the oxazole ring and the 4-chlorophenyl group. The C=S carbon (C2 of the oxazole ring) is particularly noteworthy, appearing significantly downfield, typically in the range of 176-177 ppm. beilstein-journals.org The carbons of the phenyl ring would appear in the aromatic region (approx. 120-140 ppm), with the carbon attached to the chlorine atom (ipso-carbon) showing a characteristic chemical shift.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for 5-(4-Chlorophenyl)-3H-1,3-oxazole-2-thione Data for the 4-chlorophenyl and oxazole C4-H moieties are adapted from the closely related compound ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate. rsc.org Data for oxazole C2, C5, and the N-H proton are inferred from similar oxazole-2-thione structures. beilstein-journals.org
| ¹H-NMR Data | ¹³C-NMR Data | ||
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| ~7.70 (d, J = 8.4 Hz, 2H) | Aromatic H (ortho to oxazole) | ~176.9 | C=S (Oxazole C2) |
| ~7.44 (d, J = 8.4 Hz, 2H) | Aromatic H (ortho to Cl) | ~155.0 | Oxazole C5 |
| ~7.52 (s, 1H) | Oxazole C4-H | ~135.7 | Aromatic C (C-Cl) |
| >14.0 (s, 1H) | N-H | ~129.3 | Aromatic CH |
| ~126.3 | Aromatic CH | ||
| ~124.1 | Aromatic C (C-oxazole) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that also help confirm the predominance of the thione tautomer. Key absorptions include a band for the N-H stretch, a C=N stretching vibration from the oxazole ring, and a C=S (thione) stretching band. The presence of the N-H stretching band (typically in the 3100-3360 cm⁻¹ region) and the C=S band (around 1250-1270 cm⁻¹) are strong indicators of the thione form. mdpi.comnih.gov
Table 2: Characteristic IR Absorption Bands for 5-(4-Chlorophenyl)-3H-1,3-oxazole-2-thione Frequencies are based on characteristic values for functional groups found in similar heterocyclic thiones. beilstein-journals.orgmdpi.comnih.gov
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | N-H Stretch | Thione Tautomer |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~1610 | C=N Stretch | Oxazole Ring |
| ~1490 | C=C Stretch | Aromatic Ring |
| ~1260 | C=S Stretch | Thione |
| ~1090 | C-Cl Stretch | Aryl Halide |
| ~830 | C-H Bend | p-Substituted Ring |
Mass Spectrometry (MS, HR-MS, EI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
For this compound (molecular formula C₉H₆ClNOS), the monoisotopic mass is 210.98586 Da. uni.lu In high-resolution mass spectrometry (HR-MS), this precise mass can be measured, confirming the elemental formula. For instance, in ESI-TOF (Electrospray-Time of Flight) analysis, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 211.99314. uni.lu
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Table 3: Predicted Mass Spectrometry Data for C₉H₆ClNOS Data sourced from PubChem predictions. uni.lu
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₇ClNOS]⁺ | 211.99314 |
| [M+Na]⁺ | [C₉H₆ClNNaOS]⁺ | 233.97508 |
| [M-H]⁻ | [C₉H₅ClNOS]⁻ | 209.97858 |
| [M]⁺ | [C₉H₆ClNOS]⁺ | 210.98531 |
Thiol-Thione Tautomerism Studies of Oxazole-2-thiols
Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol form and the thione form.
The equilibrium between these two forms is a critical aspect of the compound's structure. Spectroscopic studies on analogous 1,3,4-oxadiazole-2-thiols and other related heterocycles have consistently shown that the equilibrium strongly favors the thione form in both solid and solution phases. researchgate.netjocpr.com This preference is attributed to the greater stability of the amide-like thione structure.
The spectroscopic evidence is compelling:
NMR Spectroscopy: As previously mentioned, the ¹H-NMR spectrum typically shows a signal for an N-H proton at a very low field (δ > 12 ppm) instead of an S-H proton signal (which would be expected at a much higher field, δ ≈ 1.6-2.0 ppm). researchgate.net This is considered definitive proof of the thione structure in solution.
IR Spectroscopy: The presence of characteristic absorption bands for N-H stretching and C=S stretching, coupled with the absence of a distinct S-H stretching band (typically weak and found around 2550-2600 cm⁻¹), confirms the thione structure. mdpi.comnih.gov
Therefore, while the compound is often named using the "-thiol" nomenclature, its actual and predominant structure under normal conditions is more accurately represented as 5-(4-Chlorophenyl)-3H-1,3-oxazole-2-thione.
Biological Evaluation and Mechanistic Investigations
Antimicrobial Activity Studies
The antimicrobial potential of 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol and its related analogs has been investigated against a range of pathogenic bacteria and fungi. The presence of the oxazole (B20620) ring, combined with a halogenated phenyl group and a reactive thiol moiety, is believed to contribute to its antimicrobial efficacy.
Antibacterial Efficacy Assessments
Derivatives of this compound have demonstrated noteworthy antibacterial activity. Research on structurally similar compounds, such as S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol, has shown that the parent thiol compound exhibits good minimum inhibitory concentration (MIC) values against various bacterial strains. wjpsonline.com Further studies on N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, which are derived from a related thiol, also reported them to be moderately good inhibitors of Gram-negative and Gram-positive bacteria. nih.gov
In one study, novel heterocyclic compounds incorporating a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment were synthesized and evaluated for their antibacterial activity. These compounds showed good efficacy against Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli. tci-thaijo.org The structural similarity of these compounds to this compound suggests potential antibacterial activity for the target compound as well.
| Compound/Derivative | Bacterial Strain | Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol | Various bacterial strains | Good MIC values |
| N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives | Gram-positive and Gram-negative bacteria | Moderately good inhibitors |
| 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] derivatives | P. aeruginosa, B. subtilis, E. carotovora, E. coli | Good antibacterial activity |
Antifungal Efficacy Assessments
The antifungal properties of compounds structurally related to this compound have also been a subject of investigation. A study on a series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters, which share a similar heterocyclic core, revealed that some of these compounds possessed significant antifungal activity when compared to the standard drug terbinafine. nih.gov
Furthermore, research on 5-substituted 1,3,4-oxadiazole-2-thiols, close isomers of the target compound, has indicated their potential as antifungal agents. asianpubs.org One particular study highlighted that a 1,3-oxazole derivative containing a phenyl group at the 5-position exhibited activity against the Candida albicans strain. mdpi.com This suggests that the 5-phenyl-1,3-oxazole scaffold is a viable starting point for the development of new antifungal drugs.
Anticancer and Antiproliferative Research
The investigation into the anticancer properties of this compound and its analogs has revealed promising results, particularly in terms of their cytotoxic effects on various cancer cell lines and their potential to modulate the cell cycle.
Cytotoxicity in Specific Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HT-29, HepG2)
Derivatives of the 5-(4-chlorophenyl) heterocyclic scaffold have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were evaluated for their anticancer activity, with some compounds showing notable cytotoxicity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines. researchgate.net
In a separate study, a novel benzimidazole (B57391) derivative exhibited potent cytotoxic effects against A549 (human lung carcinoma) and HepG2 cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org This highlights the potential of the 4-chlorophenyl group in contributing to the anticancer properties of a molecule. While direct data on this compound is limited, the consistent cytotoxic activity of its structural analogs suggests that it may also possess antiproliferative properties.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | Not specified |
| HepG2 | Not specified | |
| Benzimidazole derivative | A549 | 15.80 |
| HepG2 | 15.58 |
Cell Cycle Modulation Studies
The ability of a compound to interfere with the cell cycle of cancer cells is a key mechanism of anticancer drugs. While specific studies on the cell cycle modulation effects of this compound are not widely available, research on a closely related furan (B31954) analog provides valuable insights. A study on novel 5-(4-chlorophenyl)furan derivatives demonstrated that certain compounds in the series were able to induce cell-cycle arrest at the G2/M phase. nih.gov This finding suggests that the 5-(4-chlorophenyl) moiety, when incorporated into a five-membered heterocyclic ring, may play a role in disrupting the normal progression of the cell cycle in cancer cells.
Anti-inflammatory Properties
The anti-inflammatory potential of heterocyclic compounds is a well-established area of research. Structurally related compounds to this compound have shown promising anti-inflammatory activity. A study focused on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones revealed that most of the synthesized compounds exhibited a significant anti-inflammatory profile in a carrageenan-induced footpad edema test, with inhibition ranging from 30.6% to 57.8%. nih.gov Although the substitution pattern on the phenyl ring is different, the presence of the 1,3,4-oxadiazole-2-thione core, an isomer of the target compound's scaffold, suggests that this compound may also possess anti-inflammatory properties.
Based on a comprehensive search of available scientific literature, there is insufficient data to generate an article on the chemical compound “this compound” that adheres to the specific biological and mechanistic topics outlined in your request.
The search results consistently provide information on structurally related but distinct compounds, primarily derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) . These compounds, while sharing the "5-(4-chlorophenyl)" moiety, differ in their core heterocyclic ring system (oxadiazole or thiadiazole instead of the requested oxazole). The biological activities of chemical compounds are highly dependent on their precise structure, and data for one analogue cannot be accurately attributed to another.
Modulation of Inflammatory Responses
Inhibition of Cyclooxygenases (COX-1, COX-2) or Lipoxygenase
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Kinase Inhibition (EGFR, CDK2)
Telomerase Inhibition
Antiviral Activity
Generating content on these topics would require extrapolating data from different molecules, which would be scientifically inaccurate and misleading. Therefore, it is not possible to fulfill the request while maintaining the required standards of scientific accuracy and strict adherence to the specified compound.
Plant-Growth Regulating Effects
Following a comprehensive review of available scientific literature, no specific studies detailing the plant-growth regulating effects of the compound this compound were identified. Research into the agricultural applications of related heterocyclic compounds has been conducted, but data directly pertaining to the effects of this specific molecule on plant growth, development, or regulation is not present in the reviewed sources.
Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, interaction with biological targets)
There is a notable absence of published research specifically elucidating the molecular mechanisms of action for this compound. While the broader class of oxazole derivatives has been investigated for various biological activities, including enzyme inhibition, specific data identifying the biological targets or detailing the enzyme inhibition profile of this compound is not available in the current body of scientific literature. Consequently, no data tables on enzyme inhibition or interaction with biological targets can be provided for this compound.
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 1,3 Oxazole 2 Thiol and Its Derivatives
Impact of Substituent Variations on Bioactivity
Variations in the substituents on the aryl ring and modifications of the thiol group have been shown to significantly alter the biological profiles of related heterocyclic compounds. These changes can affect the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.
Role of the 4-Chlorophenyl Moiety and Other Aryl Substituents
The 4-chlorophenyl group at the 5-position of the heterocyclic ring is a critical determinant of biological activity. In studies on the analogous 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, the nature and position of the substituent on the phenyl ring have a profound impact on potency.
The chlorine atom at the para-position is often associated with enhanced bioactivity. For instance, in a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues evaluated for anticancer activity, the presence of the 4-chlorophenyl moiety was a common feature among the most active compounds. hilarispublisher.com The substitution pattern on the second aryl ring also played a crucial role; for example, a 4-methoxyphenyl (B3050149) group in this position resulted in a compound with a high growth inhibitory effect on various cancer cell lines. hilarispublisher.com
Systematic investigation of electron-donating (methoxy), electron-withdrawing (chloro), and alkyl (methyl) groups at the ortho, meta, and para positions of the phenyl ring in a series of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids revealed sharp SAR. nih.gov This study demonstrated that even minor changes could lead to significant shifts in potency, highlighting the sensitivity of the biological target to the electronic and steric profile of the aryl substituent. nih.gov For example, a chloro group at the ortho-position (2-Cl) conferred high potency in inhibiting Rho/MRTF/SRF-mediated gene transcription. nih.gov
| Compound ID | Aryl Substituent | Observed Bioactivity | Reference |
|---|---|---|---|
| Analog 1 | 4-Chlorophenyl | High anticancer activity | hilarispublisher.com |
| Analog 2 | 2-Chlorophenyl | Potent inhibitor of gene transcription | nih.gov |
| Analog 3 | 4-Methoxyphenyl | High anticancer activity | hilarispublisher.com |
| Analog 4 | 4-Fluorophenyl | Moderate anticancer activity | hilarispublisher.com |
Influence of Thiol Group Modifications and S-Derivatization
The thiol group at the 2-position of the oxazole (B20620) ring is a key functional handle for derivatization, allowing for the synthesis of a wide array of S-substituted analogues with diverse biological activities. The thiol group itself can exist in tautomeric equilibrium with the thione form, which can influence its interaction with biological targets. mdpi.com
Modification of this thiol group into various thioethers, thioesters, and sulfones is a common strategy to modulate the compound's physicochemical properties and biological activity. Studies on 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol have shown that S-alkylation with various electrophiles leads to derivatives with significant antibacterial, antifungal, and enzyme inhibition activities. semanticscholar.org For instance, the synthesis of N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide derivatives yielded compounds with notable antibacterial and lipoxygenase inhibitory activities. sigmaaldrich.com Similarly, converting the thiol of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) into sulfonamide derivatives produced compounds with antiviral activity against the tobacco mosaic virus. gazi.edu.trnih.gov
The nature of the substituent introduced at the sulfur atom is critical. In a series of S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol, compounds derivatized with certain N-aryl acetamides exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uni.lu This indicates that the S-substituent can interact with specific pockets in the active site of enzymes.
| Parent Scaffold | S-Derivatization | Resulting Bioactivity | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | S-Alkylation with N-aryl acetamides | Acetylcholinesterase and Butyrylcholinesterase inhibition | uni.lu |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | S-Alkylation with N-substituted 2-bromoacetamides | Antibacterial and Lipoxygenase inhibition | sigmaaldrich.com |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Conversion to Sulfonamides | Antiviral (Anti-TMV) activity | gazi.edu.trnih.gov |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | S-Alkylation with benzyl (B1604629) chloride | Antioxidant and Cytotoxic activity | researchgate.net |
Effects of Introducing Electron-Withdrawing Groups
The electronic properties of the aryl moiety, governed by its substituents, are crucial for bioactivity. Electron-withdrawing groups (EWGs), such as chloro, fluoro, or nitro groups, can significantly influence the molecule's interaction with its biological target.
The presence of a chloro group at the para-position of the phenyl ring is a recurring feature in many biologically active 5-aryl heterocyclic compounds, suggesting its importance. hilarispublisher.comnih.gov This can be attributed to several factors, including its ability to increase lipophilicity, which can enhance cell membrane permeability, and its capacity to form halogen bonds with biological macromolecules. Studies have shown that the presence of a p-chloro group on an aromatic ring can improve the antibacterial activity of heterocyclic conjugates. neliti.com
In the SAR of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids, the position of the chloro group was critical. A 2-chloro substituent resulted in a highly potent compound, whereas a 4-chloro substituent (as in the parent compound of this article) led to a significantly less potent derivative in that specific assay. nih.gov This underscores that the effect of an EWG is highly dependent on its position and the specific biological target being studied.
Conformational Analysis and Predicted Bioactive Conformations
Molecular docking studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives targeting the EGFR tyrosine kinase active site have provided predictions of their bioactive conformations. hilarispublisher.com These studies suggest that the 4-chlorophenyl group and the 5-aryl group are oriented in a specific spatial arrangement to fit within the enzyme's binding pocket. The oxadiazole ring often lies near key amino acid residues like Leu792 and Met793, while the para-substituted phenyl groups interact with other residues such as Cys797. hilarispublisher.com This implies that the planarity of the central heterocyclic ring and the dihedral angles between the ring and its aryl substituents are important for proper binding.
Crystal structure analysis of a related 1,2-oxazole derivative containing a 4-chlorophenyl group revealed the dihedral angles between the phenyl ring and the heterocyclic ring. uni.lu Such studies on rigid analogues help in understanding the preferred spatial orientation of the aryl substituents relative to the core heterocycle, which is a key aspect of the bioactive conformation. For 5-(4-chlorophenyl)-1,3-oxazole-2-thiol, it is predicted that a relatively planar conformation between the oxazole and the chlorophenyl ring would be favorable for stacking interactions, while the orientation of the thiol/thione group would be crucial for hydrogen bonding or covalent interactions with the target protein.
Comparative SAR with Related Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazoles, Thiadiazoles, Triazoles)
The 1,3-oxazole ring is a bioisostere of other five-membered heterocycles like 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole (B32235). researchgate.net These rings share similarities in size, shape, and electronic properties, often leading to comparable biological activities. However, subtle differences in their heteroatom composition can lead to significant variations in potency, selectivity, and metabolic stability.
1,3,4-Oxadiazoles: The 1,3,4-oxadiazole ring is a very common and well-studied scaffold. Compared to the 1,3-oxazole, the 1,3,4-oxadiazole has an additional nitrogen atom, which can act as a hydrogen bond acceptor. This difference can alter the binding mode and affinity for a biological target. Many studies directly compare the synthesis and activity of oxadiazole and thiadiazole analogues. researchgate.net
1,3,4-Thiadiazoles: The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly impact the compound's properties. The sulfur atom generally increases lipophilicity compared to oxygen, which can improve membrane permeability and bioavailability. researchgate.net The mesoionic nature of the thiadiazole ring can also contribute to better tissue permeability. researchgate.net In many cases, 1,3,4-thiadiazole derivatives exhibit similar or sometimes enhanced biological activities compared to their 1,3,4-oxadiazole counterparts.
1,2,4-Triazoles: The 1,2,4-triazole ring, containing three nitrogen atoms, offers multiple sites for hydrogen bonding. The 1,2,4-triazole-3-thiol scaffold is a close analogue to the oxadiazole-2-thiol. Studies on 5-furan-2-yl substituted derivatives showed that both 1,3,4-oxadiazole-2-thiol (B52307) and 1,2,4-triazole-3-thiol exist in a thiol-thione tautomeric equilibrium, which is a key feature for their biological activity. mdpi.com The additional N-H group in the triazole ring (at position 4) provides an additional hydrogen bond donor/acceptor site compared to the oxadiazole ring, which can be crucial for target interaction.
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like hydrophobicity, electronics, and sterics), QSAR models can predict the activity of novel compounds and guide the design of more effective molecules.
QSAR studies have been successfully applied to classes of compounds that include the 5-(4-chlorophenyl)-oxadiazole/oxazole (B20620) moiety. For instance, a 2D and 3D-QSAR study on 2-(ω-chloro substituted amino)-5-(p-chlorophenyl)-1,3,4-oxadiazole derivatives identified hydrophobicity, electrostatic, and steric effects as significant contributors to their antioxidant activity. neuroquantology.com Such models help in understanding how different substitutions on the core scaffold influence the compound's biological function.
Another QSAR study on a series of thiazole (B1198619) and thiadiazole derivatives designed as antitubulin agents found a strong correlation between cytotoxic activity and descriptors such as the logarithm of the partition coefficient (XlogP), a measure of hydrophobicity, and other electronic parameters. scbt.com Predictive QSAR models have also been developed for general 1,3-oxazole derivatives, showing excellent statistical accuracy in predicting their inhibitory effects on cancer cell lines. researchgate.net These examples underscore the power of QSAR to rationalize the activity of compounds structurally similar to 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol and to guide future synthetic efforts.
| Compound Series | Activity Studied | Key Descriptors Identified | Model Predictive Ability (Example) |
| 2-(substituted amino)-5-(p-chlorophenyl)-1,3,4-oxadiazoles | Antioxidant | Hydrophobicity, Electrostatic, Steric effects neuroquantology.com | Moderate to High neuroquantology.com |
| Thiazole/Thiadiazole Derivatives | Cytotoxicity (Antitubulin) | XlogP, kaapa2, Quadrupole1 scbt.com | r² = 0.941 scbt.com |
| General 1,3-Oxazole Derivatives | Tubulin Inhibition | Not Specified researchgate.net | Total Accuracy = 0.95-0.97 researchgate.net |
Electronic Structure Calculations
Electronic structure calculations, often performed using Density Functional Theory (DFT), provide fundamental information about the geometry, stability, and electronic properties of a molecule. These calculations can determine parameters such as bond lengths, bond angles, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential maps.
For molecules related to this compound, DFT calculations have been instrumental. A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole used DFT to calculate its structural geometry, vibrational frequencies, and electronic properties. nih.gov The analysis of the HOMO and LUMO (the highest occupied and lowest unoccupied molecular orbitals) provided insights into the molecule's reactivity and charge transfer capabilities. neuroquantology.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule.
Furthermore, DFT studies on the parent scaffold, 5-phenyl-1,3,4-oxadiazole-2-thiol, have been conducted to evaluate its electronic and redox properties for applications in materials science, such as in dye-sensitized solar cells. researchgate.net These calculations determined the HOMO-LUMO energies, which are crucial for predicting the efficiency of electron injection and charge transfer processes. researchgate.net Such theoretical evaluations of electronic properties are vital for understanding the intrinsic characteristics of this compound and predicting its behavior in both biological and material contexts.
| Compound Studied | Computational Method | Properties Calculated | Key Findings |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | DFT (B3LYP) | Geometry, Vibrational Frequencies, HOMO/LUMO, NBO neuroquantology.comnih.gov | Good correlation with experimental data; analysis of intramolecular interactions. neuroquantology.comnih.gov |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | DFT (B3LYP) | HOMO/LUMO energies, Redox potentials, Light-harvesting efficiency researchgate.net | Potential as a photosensitizer; LUMO/HOMO energies suitable for electron transfer. researchgate.net |
Applications in Medicinal Chemistry and Drug Discovery
Identification as a Lead Compound Scaffold
In modern medicinal chemistry, the oxazole (B20620) scaffold is frequently identified as a valuable lead molecule for drug development. tandfonline.comsemanticscholar.orgtandfonline.com A lead compound is a chemical structure that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal characteristics that require modification to create a better drug. The 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol structure combines several features that make it an attractive scaffold for identifying such leads.
The 1,3-oxazole ring is a versatile and thermally stable entity. semanticscholar.org It is a substructure found in many synthetic bioactive substances and natural products known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. researchgate.netnih.gov The presence of a halogen-substituted phenyl group, such as the 4-chlorophenyl moiety at the C5 position, is a common strategy in drug design known to significantly enhance the therapeutic activities of a compound. researchgate.net The thiol (-SH) group at the C2 position provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives to be screened for biological activity. This combination of a proven heterocyclic core with strategically placed functional groups makes this compound a quintessential example of a lead compound scaffold.
Role in Novel Drug Candidate Design and Optimization
The structure of this compound serves as a perfect pre-built platform for the design and optimization of new drug candidates. nih.gov The oxazole ring has three potential points for substitution (C2, C4, and C5), offering flexibility for medicinal chemists to fine-tune the molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile. thepharmajournal.com
The process of drug design often involves modifying a lead compound to enhance its interaction with a biological target. The this compound scaffold offers several avenues for such optimization:
Modification at the C2-thiol group: The sulfur atom can be alkylated or otherwise functionalized to explore interactions with specific pockets in a target protein. This approach is common in developing derivatives of heterocyclic thiols.
Variation of the C5-aryl substituent: While the 4-chlorophenyl group is a potent pharmacophore, replacing it with other substituted aryl or heteroaryl rings can modulate the compound's activity and selectivity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on this phenyl ring can be critical for biological action. researchgate.net
Substitution at the C4 position: The C4 position of the oxazole ring is another site that can be modified to improve drug-like properties.
This structural versatility allows for a rational design approach where changes are systematically made to the molecule to build a comprehensive understanding of its structure-activity relationship (SAR), a crucial step in optimizing a lead compound into a clinical candidate. semanticscholar.org
Contribution to Heterocyclic Drug Development
Heterocyclic compounds, particularly those containing nitrogen and oxygen, form a vital class of compounds in medicinal chemistry and are integral to the structure of numerous pharmaceuticals. tandfonline.comthepharmajournal.comrsc.org The oxazole scaffold, as exemplified by this compound, has made a significant contribution to this field.
The importance of the oxazole ring is demonstrated by its presence in several FDA-approved drugs, which are used to treat a wide range of conditions. researchgate.netderpharmachemica.com The development of drugs containing this scaffold underscores the therapeutic value of the oxazole core.
Table 1: Examples of Marketed Drugs Containing the Oxazole Scaffold
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) | Treatment of osteoarthritis and rheumatoid arthritis rsc.org |
| Ditazole | Platelet aggregation inhibitor | Anti-inflammatory derpharmachemica.com |
| Mubritinib | Tyrosine kinase inhibitor | Anticancer derpharmachemica.com |
| Aleglitazar | Antidiabetic | Treatment of Type II diabetes derpharmachemica.com |
| Sulfamoxole | Antibacterial | Sulfonamide antibacterial agent scbt.com |
The wide range of biological activities associated with oxazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties—highlights the scaffold's broad utility in drug discovery. researchgate.netresearchgate.netthepharmajournal.com Research into compounds like this compound and its analogs continues to expand the chemical space for new drug development, contributing valuable knowledge to the overarching field of heterocyclic medicinal chemistry. tandfonline.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Pathways
While methods for synthesizing oxazole (B20620) rings are established, there is a continuous need for more efficient, cost-effective, and environmentally friendly pathways. ijpsonline.comresearchgate.net Future research into the synthesis of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol could focus on several key areas to improve yield, reduce waste, and allow for greater structural diversification.
Key areas for synthetic development include:
One-Pot Reactions: Designing multi-component, one-pot syntheses would streamline the manufacturing process, reducing the need for intermediate purification steps and thereby lowering costs and solvent usage. ijpsonline.com
Green Chemistry Approaches: The use of greener solvents (e.g., ionic liquids, deep eutectic solvents) and catalysts can significantly reduce the environmental impact of the synthesis. ijpsonline.com Microwave-assisted and ultrasound-induced synthesis are other green techniques that could accelerate reaction times and improve yields. researchgate.net
Novel Catalytic Systems: Exploring new metal-based or organocatalytic systems could provide milder reaction conditions and higher selectivity, avoiding the harsh reagents often used in traditional heterocyclic synthesis. ijpsonline.com
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher consistency, improved safety, and easier scalability.
Established synthetic routes for oxazoles, such as the van Leusen and Bredereck reactions, could serve as starting points for optimization. nih.govijpsonline.com For instance, modifying the van Leusen reaction, which typically uses an aldehyde and tosylmethyl isocyanide (TosMIC), could lead to more efficient production of the target compound. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced steps, lower cost, less waste | Identifying compatible starting materials and reaction conditions for a sequential reaction cascade. |
| Green Catalysis | Environmentally friendly, potentially recyclable catalysts | Development of novel ionic liquids or metal-free catalysts specific for oxazole ring formation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of power, temperature, and time to maximize product formation and minimize side reactions. researchgate.net |
| Flow Chemistry | High scalability, improved safety and control | Designing and optimizing a continuous flow reactor setup for the key synthetic steps. |
Discovery of New Biological Activities and Molecular Targets
The oxazole nucleus is a core component of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govtandfonline.commdpi.com However, the specific biological profile of this compound has not been extensively investigated. Future research should prioritize broad biological screening to identify novel therapeutic applications and elucidate its mechanism of action.
Structurally related compounds, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, have demonstrated significant antimicrobial and enzyme inhibition activities. chemimpex.comwjpsonline.com This suggests that this compound could exhibit similar or unique bioactivities. High-throughput screening against diverse panels of cancer cell lines, bacterial and fungal strains, and viral targets is a logical first step.
Following initial screening, identifying the specific molecular targets is crucial. Oxazole derivatives are known to interact with a variety of enzymes and receptors. semanticscholar.org Potential targets for investigation, based on the activities of related compounds, are listed below.
| Potential Therapeutic Area | Potential Molecular Targets | Rationale for Investigation |
| Oncology | Tubulin, Protein Kinases, DNA Topoisomerases, STAT3, G-quadruplex | Oxazole scaffolds are known inhibitors of these key cancer-related targets. benthamscience.comnih.govnih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase | The thiol group and chlorophenyl moiety are present in many known antimicrobial agents. chemimpex.com |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) | Many heterocyclic compounds exhibit anti-inflammatory activity by inhibiting these enzymes. researchgate.net |
| Neurological Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Derivatives of the related 1,3,4-oxadiazole-2-thiol (B52307) have shown inhibitory activity against these enzymes. wjpsonline.com |
Advanced Computational Studies for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new drug candidates with improved potency and better pharmacokinetic profiles. rsc.org For this compound, computational studies can guide the synthetic efforts and help prioritize which derivatives to synthesize and test.
Future computational research should focus on:
Structure-Activity Relationship (SAR) Studies: Once initial biological activity is identified, computational SAR can determine which parts of the molecule are essential for its activity. tandfonline.com This involves modeling how small changes to the chemical structure, such as altering the substitution on the phenyl ring or modifying the thiol group, affect its interaction with a biological target.
Molecular Docking: If a specific molecular target is identified (e.g., an enzyme active site), molecular docking simulations can predict the binding mode and affinity of this compound and its potential derivatives. This provides a molecular-level understanding of the interaction and guides the design of more potent inhibitors.
Pharmacokinetic (ADMET) Prediction: A significant reason for the failure of new drug candidates is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). benthamscience.com In silico ADMET models can predict these properties for virtual compounds, allowing researchers to filter out molecules with likely poor bioavailability or high toxicity before committing resources to their synthesis.
By integrating these computational approaches, researchers can adopt a more targeted strategy for developing derivatives of this compound, significantly increasing the efficiency and success rate of the drug discovery process.
Q & A
Q. What are the optimized synthetic routes for 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:
- Route 1 : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with benzyl thiol derivatives in dry acetone using anhydrous K₂CO₃ as a base, followed by reflux and recrystallization from ethanol (yield: 65–75%) .
- Route 2 : Heterogeneous catalysis in PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C, which avoids side reactions and simplifies purification .
- Key Considerations : Solvent polarity (e.g., PEG-400 vs. acetone) affects reaction kinetics, while catalyst choice (e.g., K₂CO₃ vs. clay) influences regioselectivity. TLC monitoring is critical to assess completion .
Q. How are spectroscopic techniques (IR, NMR, LC-MS) employed to confirm the structure of this compound?
- Methodological Answer :
- IR : The thiol (-SH) group shows a characteristic absorption at ~2550 cm⁻¹, while the oxazole ring C=N and C-O stretches appear at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .
- ¹H NMR : Aromatic protons from the 4-chlorophenyl group resonate as doublets at δ 7.4–7.6 ppm (J = 8.5 Hz), while oxazole protons appear as singlets at δ 8.1–8.3 ppm .
- LC-MS : The molecular ion peak [M+H]⁺ at m/z 224.03 (calculated for C₉H₅ClN₂OS) confirms molecular weight .
Q. What crystallographic software tools are recommended for resolving the crystal structure of this compound?
- Methodological Answer :
- SHELX Suite : SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning .
- Mercury CSD : For visualizing intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) and calculating void volumes in the crystal lattice .
- ORTEP-3 : Generates high-quality thermal ellipsoid diagrams to illustrate atomic displacement .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<3 eV) suggests high reactivity, useful for designing antitumor agents .
- Molecular Docking : Use AutoDock Vina to dock derivatives into target proteins (e.g., COX-2 for anti-inflammatory activity). The chlorophenyl group’s hydrophobic interactions with active-site residues (e.g., Val349) enhance binding affinity .
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split atoms into partial occupancy sites (e.g., for flexible oxazole-thiol tautomers) and apply restraints to bond distances/angles .
- Twinned Data Refinement : Use the TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning, validated by R-factor convergence below 5% .
Q. How do substituents on the oxazole ring influence electrochemical properties and stability?
- Methodological Answer :
- Cyclic Voltammetry : Electron-withdrawing groups (e.g., -Cl) reduce oxidation potentials (e.g., Eₐₓ = +1.2 V vs. Ag/AgCl) by stabilizing the radical cation intermediate .
- Thermogravimetric Analysis (TGA) : Derivatives with alkyl chains (e.g., -SCH₃) show lower thermal stability (decomposition at ~200°C) due to weaker C-S bonds .
Q. What are the key challenges in analyzing conflicting bioactivity data across derivatives?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., IC₅₀ values in cytotoxicity studies depend on cell line and incubation time) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity (Cl, F) with antimicrobial activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
